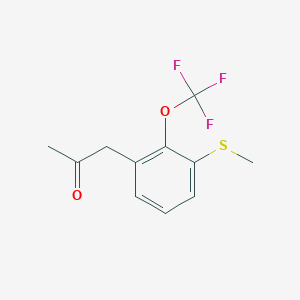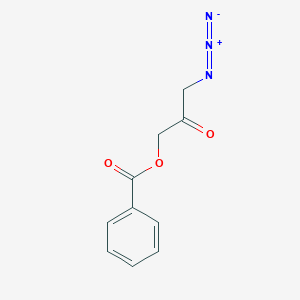
1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethoxy group, an amino group, and a chloropropanone moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-amino-4-(trifluoromethoxy)benzaldehyde with chloroacetone under acidic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.
Comparación Con Compuestos Similares
Similar compounds include:
1-(2-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one: Differing by the position of the chlorine atom.
1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-bromopropan-1-one: Featuring a bromine atom instead of chlorine.
1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-fluoropropan-1-one: Featuring a fluorine atom instead of chlorine. The uniqueness of 1-(2-Amino-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H9ClF3NO2 |
|---|---|
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
1-[2-amino-4-(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-4-3-9(16)7-2-1-6(5-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2 |
Clave InChI |
BAFAJUFBEYWQOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



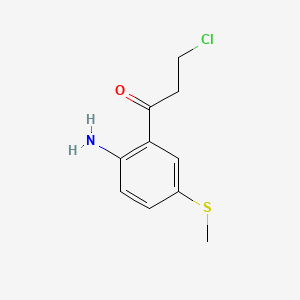
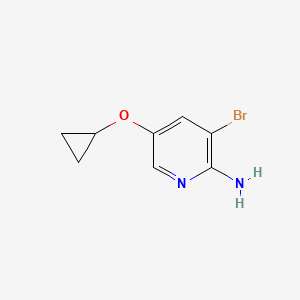
![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)


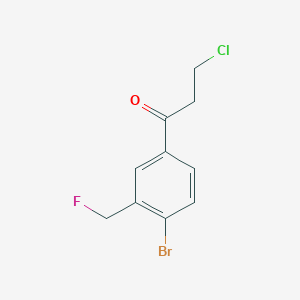
![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
